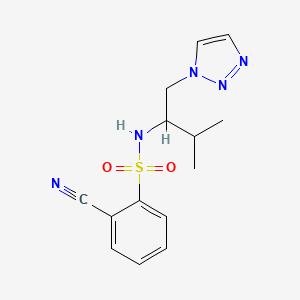

2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

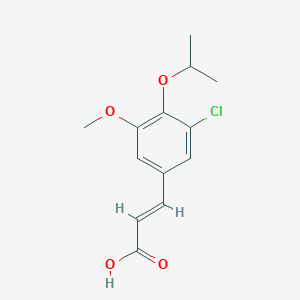

2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Antitumor Activity

Carbonic Anhydrase Inhibition : A series of sulfonamides incorporating various moieties such as aroylhydrazone and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl showed potent inhibition against several human carbonic anhydrase isozymes. These include both cytosolic and tumor-associated isoforms, demonstrating potential therapeutic applications in targeting hypoxic tumors and possibly reducing intraocular pressure in glaucoma patients (Alafeefy et al., 2015), (Nocentini et al., 2016).

Antitumor Activities : Derivatives of benzenesulfonamide have been synthesized with potential antitumor activities. For instance, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives demonstrated remarkable activity against non-small cell lung cancer and melanoma cell lines, showcasing the therapeutic potential of sulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).

Material Science and Chemistry

Solubility and Thermodynamics : The solubility determination and thermodynamic dissolution properties of benzenesulfonamide in various solvents were studied, providing essential data for the development of separation and reaction processes in the chemical industry. This research is crucial for understanding the solubility behavior of similar compounds in different solvents (Li, Wu, & Liang, 2019).

Synthesis of Heterocyclic Compounds : The synthesis of 1,2,3-triazoles with benzenesulfonamide functional groups via 1,3-dipolar cycloaddition reactions showcases the versatility of sulfonamides in creating novel heterocyclic compounds. These findings have implications for developing new materials and drugs with improved properties (Kuang Chun-xiang, 2011).

Antimicrobial Properties

- Antibacterial and Antifungal Activities : Novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and demonstrated promising antibacterial potency against various strains, including resistant ones. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections (Wang et al., 2010).

Mecanismo De Acción

Mode of Action

The nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives and 1,2,3-triazoles have been found to have diverse biological activities and therapeutic possibilities .

Direcciones Futuras

Propiedades

IUPAC Name |

2-cyano-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-11(2)13(10-19-8-7-16-18-19)17-22(20,21)14-6-4-3-5-12(14)9-15/h3-8,11,13,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCABQXYDMSJSIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)